molecular formula C7H14O3 B2536346 (3-Methoxyoxan-3-yl)methanol CAS No. 2137472-50-3

(3-Methoxyoxan-3-yl)methanol

Cat. No.: B2536346
CAS No.: 2137472-50-3
M. Wt: 146.186
InChI Key: YEQJUPOHWXQZHV-UHFFFAOYSA-N
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Description

(3-Methoxyoxan-3-yl)methanol is an organic compound with the molecular formula C7H14O3 It is a derivative of oxane, featuring a methoxy group and a hydroxymethyl group attached to the third carbon atom of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyoxan-3-yl)methanol typically involves the reaction of oxane derivatives with methanol in the presence of a catalyst. One common method is the acid-catalyzed reaction of 3-hydroxyoxane with methanol, which results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and passed through a catalyst bed. This method ensures high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-methoxyoxane-3-carboxylic acid.

    Reduction: Formation of 3-methoxyoxane-3-ylmethanol derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

(3-Methoxyoxan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxyoxan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

    (3-Hydroxyoxan-3-yl)methanol: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    (3-Methoxyoxan-3-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group, leading to variations in its properties.

Uniqueness: (3-Methoxyoxan-3-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the oxane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(3-Methoxyoxan-3-yl)methanol, a derivative of oxane, has garnered attention for its potential biological activities. This compound is characterized by a methoxy group attached to the oxane ring, influencing its chemical properties and applications. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C₇H₁₄O₃. Its structure contributes to its reactivity and potential biological interactions. Understanding these properties is crucial for predicting its behavior in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli62.5 µg/mL
This compoundS. aureus78.12 µg/mL
This compoundE. faecalis70 µg/mL

These findings suggest that this compound could be effective in treating infections caused by these bacteria, particularly in cases where resistance to conventional antibiotics is a concern .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies demonstrate that this compound can inhibit the proliferation of cancer cells and induce apoptosis.

Cell LineConcentration UsedEffect
HeLa50 μg/mLInduction of apoptosis
A549100 μg/mLCytotoxic effect

In vitro studies have shown that this compound significantly reduces cell viability in cancer cell lines such as HeLa and A549, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves various pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It modulates key regulators of the cell cycle, preventing cancer cells from proliferating.
  • Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cervical adenocarcinoma cells (HeLa). The study found that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase activation and DNA fragmentation . Another study focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results that warrant further investigation into its clinical applications .

Properties

IUPAC Name

(3-methoxyoxan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQJUPOHWXQZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCOC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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